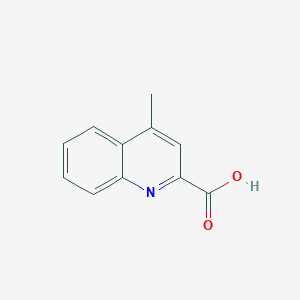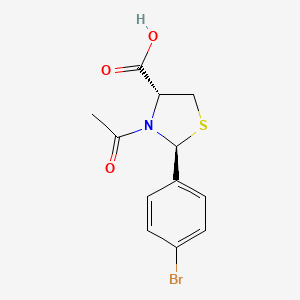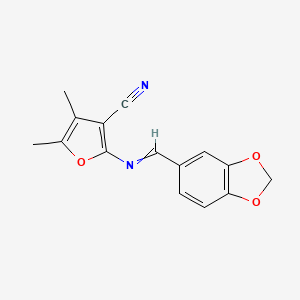![molecular formula C14H14O B1300068 (4'-Methyl-[1,1'-Biphenyl]-3-yl)methanol CAS No. 89951-79-1](/img/structure/B1300068.png)
(4'-Methyl-[1,1'-Biphenyl]-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a methyl group attached to one of the phenyl rings and a methanol group attached to the other phenyl ring
Wissenschaftliche Forschungsanwendungen
(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It has been found to act as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (tmc) and copolymerisation of ε-caprolactone and tmc .
Mode of Action
(4’-Methyl-[1,1’-biphenyl]-3-yl)methanol interacts with its targets by initiating the ring-opening polymerization of trimethylene carbonate (TMC) and copolymerisation of ε-caprolactone and TMC . This interaction results in the formation of a polymer, which can have various applications in the field of materials science.
Biochemical Pathways
Its role in the polymerization of trimethylene carbonate (tmc) and copolymerisation of ε-caprolactone and tmc suggests that it may influence the pathways related to polymer synthesis .
Result of Action
The molecular and cellular effects of (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol’s action primarily involve the initiation of the ring-opening polymerization of trimethylene carbonate (TMC) and copolymerisation of ε-caprolactone and TMC . This results in the formation of a polymer, which can have various applications in the field of materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from 4-bromo-1-methylbiphenyl and magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with formaldehyde to yield the desired (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol.
Industrial Production Methods:
Types of Reactions:
Oxidation: (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of (4’-Methyl-[1,1’-biphenyl]-3-yl)aldehyde or (4’-Methyl-[1,1’-biphenyl]-3-yl)carboxylic acid.
Reduction: Formation of (4’-Methyl-[1,1’-biphenyl]-3-yl)methane.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
(4-Methylbiphenyl): Lacks the methanol group, making it less polar and less reactive in certain chemical reactions.
(4’-Hydroxy-[1,1’-biphenyl]-3-yl)methanol: Contains a hydroxyl group instead of a methyl group, altering its chemical and physical properties.
(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanol: Contains a methoxy group, which can influence its reactivity and solubility.
Uniqueness: (4’-Methyl-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a methyl and a methanol group on the biphenyl core, providing a balance of hydrophobic and hydrophilic properties
Eigenschaften
IUPAC Name |
[3-(4-methylphenyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPANSIDQWGNVBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362668 |
Source


|
| Record name | (4'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89951-79-1 |
Source


|
| Record name | (4'-Methyl[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4'-methyl-[1,1'-biphenyl]-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)





![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B1300013.png)


![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)



